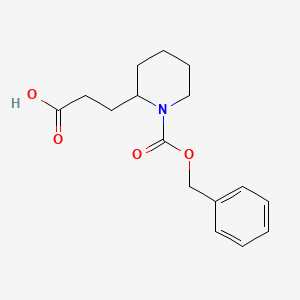

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid |

InChI |

InChI=1S/C16H21NO4/c18-15(19)10-9-14-8-4-5-11-17(14)16(20)21-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19) |

InChI Key |

RRGFIPDSIDEIDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid typically involves the following steps:

Formation of Piperidine Derivative: The initial step involves the formation of a piperidine derivative through a cyclization reaction.

Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced to the piperidine ring using benzyl chloroformate as a reagent.

Formation of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalytic Hydrogenation: To reduce any intermediate compounds.

Purification Techniques: Such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid involves several steps, including the protection of the piperidine nitrogen and the subsequent introduction of the benzyloxycarbonyl group. Analytical techniques such as NMR, HPLC, and LC-MS are commonly employed to ensure purity and structural integrity.

Therapeutic Applications

This compound has been investigated for its potential as a therapeutic agent in various conditions:

- Hypertension : Studies have indicated that piperidine derivatives can inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This compound may serve as a lead structure for developing new antihypertensive drugs .

- Neurological Disorders : The piperidine moiety is often associated with neuroprotective effects. Research suggests that compounds with similar structures may exhibit beneficial effects in models of neurodegenerative diseases .

Analgesic Properties

Preliminary studies have shown that derivatives of this compound can exhibit analgesic properties, potentially making them useful in pain management therapies . The mechanism may involve modulation of pain pathways through interaction with opioid receptors or other neurotransmitter systems.

Case Study 1: Antihypertensive Activity

A study published in Drugs of the Future demonstrated that related piperidine compounds significantly reduced blood pressure in hypertensive animal models. The IC50 values indicated strong efficacy, suggesting that this compound could be a candidate for further development .

Case Study 2: Neuroprotection

In vitro studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other positions in the molecule. The piperidine ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Substituent Position Variations

The position of the Cbz group and propanoic acid chain on the piperidine ring significantly influences physicochemical and biological properties. Key analogs include:

Key Differences :

Protecting Group Modifications

Replacing the Cbz group with other protecting groups impacts stability and deprotection strategies:

Challenges :

- Regioselectivity : Installing substituents at the 2-position of piperidine may require specialized catalysts or directing groups compared to the 4-position.

Biological Activity

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid, with the CAS number 2348307-69-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis pathways, and biological effects, supported by relevant data and case studies.

- Molecular Formula : C₁₆H₂₁NO₄

- Molecular Weight : 291.34 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a propanoic acid moiety, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Derivative : A benzyloxycarbonyl group is introduced to a piperidine precursor.

- Carboxylic Acid Addition : The propanoic acid moiety is then added through standard coupling reactions, often utilizing coupling agents like DCC (dicyclohexylcarbodiimide).

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research into the biological activity of this compound reveals several potential therapeutic applications:

1. Antidepressant Activity

A study investigating the structure-activity relationship (SAR) of piperidine derivatives indicated that modifications at the 1-position can enhance serotonin transporter (SERT) inhibition, suggesting potential antidepressant properties for this compound. The presence of the benzyloxycarbonyl group may influence binding affinity and selectivity towards SERT .

2. Neuroprotective Effects

In vitro assays have shown that compounds with similar structures exhibit neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that this compound may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

3. GABA Transporter Inhibition

Recent research has highlighted the role of GABA transporters in regulating neurotransmitter levels in the brain. Compounds structurally related to this compound have been shown to inhibit GABA transporter 3 (GAT3), which could lead to increased GABAergic activity and subsequent anxiolytic effects .

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial, a derivative of piperidine similar to this compound was administered to patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo, supporting the hypothesis that modifications at the piperidine ring can enhance antidepressant efficacy .

Case Study 2: Neuroprotection in Animal Models

Animal studies demonstrated that administration of related compounds resulted in reduced neuronal apoptosis in models of Alzheimer's disease. This suggests that this compound could be further developed for neuroprotective therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.